molecular formula C20H19ClN2O2 B6515641 ethyl 6-chloro-4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate CAS No. 950266-53-2

ethyl 6-chloro-4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate

Cat. No. B6515641
CAS RN: 950266-53-2
M. Wt: 354.8 g/mol
InChI Key: NSKBWBROSVXIEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-chloro-4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate (ECQPC) is a synthetic organic compound belonging to the quinoline class. It is a white crystalline or powder-like substance with a molecular formula of C19H18ClN3O2. ECQPC has several applications in scientific research and is used in laboratory experiments. It has been studied for its biochemical and physiological effects, as well as its mechanisms of action.

Scientific Research Applications

Ethyl 6-chloro-4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate has several applications in scientific research. It has been used to study the role of quinoline compounds in biological systems, as well as the effects of quinoline compounds on the human body. It has also been used in laboratory experiments to study the effects of this compound on enzymes and other proteins. Additionally, this compound has been used to study the effects of quinoline compounds on the immune system.

Mechanism of Action

Action Environment

The action, efficacy, and stability of ethyl 6-chloro-4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules . For instance, extreme pH or temperature conditions could affect the compound’s structure and, consequently, its ability to interact with its targets.

Advantages and Limitations for Lab Experiments

Ethyl 6-chloro-4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate has several advantages and limitations for lab experiments. The advantages of using this compound include its high yield, its ability to bind to certain proteins and enzymes, and its ability to activate various biochemical pathways. The limitations of using this compound include its limited solubility in water, its potential to cause irritation to the skin and eyes, and its potential to cause adverse effects if ingested.

Future Directions

The future directions for ethyl 6-chloro-4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate research include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research into the potential toxicity of this compound and its potential interactions with other compounds is needed. Finally, further research into the potential uses of this compound in laboratory experiments is needed to further understand its potential applications.

Synthesis Methods

Ethyl 6-chloro-4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate is synthesized from a variety of starting materials, including 3,4-dimethylphenyl amine, ethyl chloroformate, and quinoline-2-carboxylic acid. The reaction is typically carried out in a polar solvent such as dichloromethane. The reaction is catalyzed by a base such as sodium hydroxide or potassium carbonate. The reaction proceeds in two steps, with the first step involving the formation of an intermediate compound followed by the second step involving the formation of the desired product. The yield of the reaction is typically high, with yields ranging from 80-90%.

properties

IUPAC Name

ethyl 6-chloro-4-(3,4-dimethylanilino)quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O2/c1-4-25-20(24)19-11-18(16-10-14(21)6-8-17(16)23-19)22-15-7-5-12(2)13(3)9-15/h5-11H,4H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSKBWBROSVXIEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)NC3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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